1-Chloro-3-(chloromethyl)-2-fluorobenzene

Catalog No.
S1923326
CAS No.
876384-47-3
M.F
C7H5Cl2F
M. Wt
179.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(chloromethyl)-2-fluorobenzene

CAS Number

876384-47-3

Product Name

1-Chloro-3-(chloromethyl)-2-fluorobenzene

IUPAC Name

1-chloro-3-(chloromethyl)-2-fluorobenzene

Molecular Formula

C7H5Cl2F

Molecular Weight

179.02 g/mol

InChI

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

YLTYCUOGVPKILN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)CCl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCl

1-Chloro-3-(chloromethyl)-2-fluorobenzene, with the chemical formula C7H5Cl2FC_7H_5Cl_2F and a molecular weight of 179.02 g/mol, is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound is also known by various names including m-Chlorobenzyl chloride and 3-Chlorobenzyl chloride. It features a chloromethyl group (-CH2Cl) and a fluorine atom at the 2-position relative to the chloro group at the 1-position on the benzene ring .

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine influences the reactivity of the benzene ring, allowing for electrophilic substitutions at positions ortho and para to these substituents.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as Suzuki or Heck reactions, where it serves as a coupling partner with organometallic reagents .

Several synthetic routes exist for producing 1-chloro-3-(chloromethyl)-2-fluorobenzene:

  • Chloromethylation of Fluorinated Benzene: This method involves reacting a fluorinated benzene derivative with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
  • Halogenation Reactions: Starting from 1-chloro-3-fluorobenzene, further chlorination can yield the desired compound through controlled reaction conditions.
  • Nucleophilic Substitution: By treating 1-chloro-3-fluorobenzene with chloromethyl methyl ether in the presence of a base, one can achieve substitution at the appropriate position .

1-Chloro-3-(chloromethyl)-2-fluorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in studies involving halogenated compounds to explore their reactivity and properties.
  • Alkylating Agent: It is employed in synthesizing more complex organic molecules through alkylation reactions .

Interaction studies involving 1-chloro-3-(chloromethyl)-2-fluorobenzene typically focus on its reactivity with nucleophiles. These studies help elucidate its potential as an alkylating agent:

  • Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack by amines, alcohols, or thiols, leading to various substitution products.
  • Reactivity Profiles: Understanding how this compound interacts with biological molecules can provide insights into its potential toxicity or therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 1-chloro-3-(chloromethyl)-2-fluorobenzene. Below is a comparison highlighting their unique features:

Compound NameFormulaUnique Features
1-Chloro-2-fluorobenzeneC7H6ClFContains only one chlorine atom and lacks a chloromethyl group.
1-Chloro-3-(chloromethyl)benzeneC7H6Cl2Similar structure but lacks fluorine; used in similar applications.
1-Bromo-3-(chloromethyl)-2-fluorobenzeneC7H6BrClFContains bromine instead of chlorine; different reactivity profile.
1-Iodo-3-(chloromethyl)-2-fluorobenzeneC7H6IClFContains iodine, which may enhance reactivity compared to chlorine.

These compounds illustrate variations in halogen substituents that influence their chemical behavior and applications in organic synthesis .

XLogP3

3

Wikipedia

1-Chloro-3-(chloromethyl)-2-fluorobenzene

Dates

Modify: 2023-08-16

Explore Compound Types